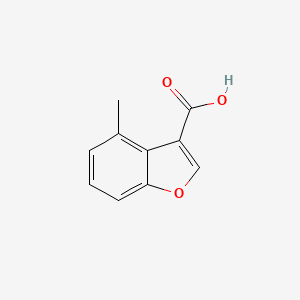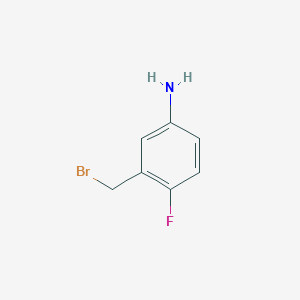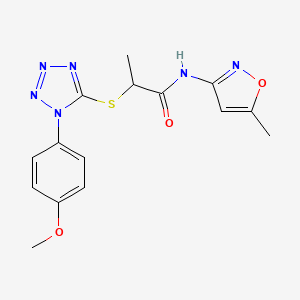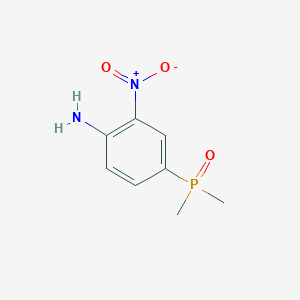![molecular formula C23H30N4O4 B2980181 N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-11-5](/img/structure/B2980181.png)
N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C23H30N4O4 and its molecular weight is 426.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound that falls within broader categories of organic compounds with potential applications in various fields, including pharmaceuticals, material science, and biochemistry. Although direct studies on this specific compound are scarce, insights can be drawn from research on structurally related compounds.
Synthesis and Antifungal Activity : Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as potent antifungal agents against Candida and Aspergillus species. These findings suggest potential pharmaceutical applications for structurally related compounds in treating fungal infections (Bardiot et al., 2015).
DNA and Protein Binding Studies : Research involving N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives has shown these compounds can interact with calf thymus DNA and bovine serum albumin (BSA), indicating potential for biomedical applications, including as tools for understanding biochemical interactions and as therapeutic agents (Raj, 2020).
Pharmacological Applications : Compounds with morpholine and piperidine structures, similar to the query compound, have been explored for their pharmacological effects, including neuroprotective and antinociceptive effects. For instance, derivatives showing high affinity for σ1 receptors suggest potential applications in pain management and neuroprotection (Navarrete-Vázquez et al., 2016).
Antimicrobial Properties : The synthesis and characterization of cyanoxime ligands and their silver(I) complexes demonstrate potent antimicrobial activity, offering a route to developing new antimicrobial agents. This suggests the potential of this compound derivatives in similar applications (Riddles et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is the D1 protein of photosystem-II (PS-II) in Phalaris minor, a major weed of wheat crop . This protein plays a crucial role in the photosynthesis process, which is vital for the survival and growth of the plant.
Mode of Action
This compound interacts with the D1 protein of photosystem-II (PS-II) by binding at the Q B binding site . This binding blocks the electron transfer in photosynthesis, thereby inhibiting the process .
Biochemical Pathways
The inhibition of photosynthesis by this compound affects the energy production in the plant cells, leading to their death . This results in the effective control of the weed population in the wheat crop fields.
Pharmacokinetics
The compound has shown comparable activity to the reference herbicide (isoproturon) against phalaris minor , suggesting that it has sufficient bioavailability to exert its herbicidal effect.
Result of Action
The result of the action of this compound is the death of the Phalaris minor plants due to the inhibition of photosynthesis . This leads to the effective control of the weed population in the wheat crop fields.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c28-21(26-9-4-1-5-10-26)17-27-16-19(18-6-2-3-7-20(18)27)22(29)23(30)24-8-11-25-12-14-31-15-13-25/h2-3,6-7,16H,1,4-5,8-15,17H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOTXTDTXPWFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one](/img/structure/B2980101.png)


![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2980105.png)
![1,3-bis(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980109.png)
![5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2980110.png)
![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2980113.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2980114.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2980115.png)

![7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2980119.png)
![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2980120.png)
![1-(2,5-dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2980121.png)
